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Abstract

MSC-1186 is a potent and highly selective, reversible chemical probe for the serine-arginine-
protein kinase (SRPK) family, encompassing SRPK1, SRPK2, and SRPKa3. Its discovery marks
a significant advancement in the study of pre-mRNA splicing and its role in disease, particularly
in oncology. This technical guide provides a comprehensive overview of the discovery,
development, mechanism of action, and key experimental data for MSC-1186, intended for
researchers, scientists, and drug development professionals. Detailed experimental protocols
and visualizations of the relevant signaling pathways are included to facilitate further
investigation and application of this valuable research tool.

Introduction: The Role of SRPKs in Cellular
Function and Disease

Serine-arginine-protein kinases (SRPKSs) are a family of enzymes that play a crucial role in the
regulation of pre-mRNA splicing, a fundamental process for generating protein diversity in
eukaryotes. SRPKs phosphorylate serine residues within the arginine-serine (RS) rich domains
of splicing factors, known as SR proteins. This phosphorylation is critical for the subcellular
localization of SR proteins and their assembly into the spliceosome.
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The human genome encodes three SRPK isoforms: SRPK1, SRPK2, and SRPK3. While
SRPK1 is widely expressed, the other isoforms exhibit more tissue-specific expression
patterns. Dysregulation of SRPK activity and the subsequent aberrant splicing of key
transcripts have been implicated in numerous diseases, including various cancers, viral
infections, and neurodegenerative disorders. This has made the SRPK family an attractive
target for therapeutic intervention.

Discovery of MSC-1186: A Serendipitous Finding

The discovery of MSC-1186 was a result of a fragment-based screening campaign initially
targeting focal adhesion kinase (FAK).[1][2][3] A benzimidazole-pyrimidine scaffold, which had
lost its affinity for FAK, serendipitously demonstrated remarkable potency and selectivity for the
SRPK family.[1][2][3] This unexpected finding was driven by non-conserved interactions with
the unique hinge region of the SRPK kinases.[1][2][3]

Structure-guided medicinal chemistry efforts were then employed to optimize this initial hit,
leading to the development of MSC-1186.[1][2][3] This optimization process focused on
enhancing potency, selectivity, and cellular activity, culminating in a chemical probe that meets
the stringent criteria for use in cellular and in vivo studies.

Development and Characterization

The development of MSC-1186 involved a comprehensive series of biochemical, cellular, and
biophysical assays to characterize its potency, selectivity, and mechanism of action.

Biochemical Potency

The inhibitory activity of MSC-1186 against the three SRPK isoforms was determined using in
vitro kinase assays. The compound demonstrated nanomolar potency against all three
members of the SRPK family.
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Target IC50 (nM)
SRPK1 2.7
SRPK2 81
SRPK3 0.6

Table 1: Biochemical IC50 values of MSC-1186
against SRPK isoforms.[4]

Cellular Potency and Target Engagement

To confirm that MSC-1186 could effectively inhibit SRPKs within a cellular context, target
engagement and cellular potency were assessed using the NanoBRET™ technology in
HEK293T cells.

Assay Type Target Potency (nM)
Cellular Potency (EC50) SRPK1 98

SRPK3 40

Target Engagement (IC50) in

Iysegd cellsgl i ( ! SRPKL 4

SRPK2 149

SRPK3 40

Table 2: Cellular potency and
target engagement of MSC-
1186.

Kinome-Wide Selectivity

A critical aspect of a chemical probe's utility is its selectivity against other kinases. MSC-1186
was profiled against a broad panel of kinases and demonstrated exceptional kinome-wide
selectivity, a key attribute for minimizing off-target effects and ensuring that observed biological
effects can be confidently attributed to SRPK inhibition.
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Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) was used to further characterize the binding of MSC-
1186 to SRPK2, providing insights into the thermodynamic drivers of the interaction.

Parameter Value

Dissociation Constant (Kd) 145 nM

Table 3: Thermodynamic binding parameters of
MSC-1186 to SRPK2 as determined by ITC.

Mechanism of Action and Signaling Pathway

MSC-1186 functions as an ATP-competitive inhibitor of SRPKs. By binding to the ATP-binding
pocket of the kinase, it prevents the phosphorylation of SR proteins. This inhibition disrupts the
normal splicing process, which can have profound effects on cellular function, particularly in
cancer cells that are often dependent on specific splice isoforms for their growth and survival.

The SRPK signaling pathway is integrated with other major cellular signaling networks,
including the PI3K/Akt and MAPK pathways. Extracellular signals, such as growth factors, can
activate these pathways, which in turn can modulate SRPK activity and its subcellular
localization, thereby influencing alternative splicing events.
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Caption: SRPK Signaling Pathway and Inhibition by MSC-1186.
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Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The
following are protocols for key experiments used in the characterization of MSC-1186.

In Vitro Biochemical Kinase Assay

This protocol outlines the general procedure for determining the in vitro inhibitory activity of
MSC-1186 against SRPK isoforms.

Objective: To determine the IC50 value of MSC-1186 for SRPK1, SRPK2, and SRPKS3.

Materials:

Recombinant human SRPK1, SRPK2, and SRPK3 enzymes.
o SRPK-specific substrate peptide.

e ATP (Adenosine triphosphate).

o MSC-1186 (serially diluted).

o Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 2 mM DTT,
0.01% Tween-20).

o Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

o 384-well assay plates.

Plate reader capable of luminescence detection.

Procedure:

o Prepare serial dilutions of MSC-1186 in DMSO and then dilute in kinase assay buffer.
e Add a fixed concentration of the SRPK enzyme to each well of the 384-well plate.

e Add the serially diluted MSC-1186 or DMSO (vehicle control) to the wells containing the
enzyme and incubate for a pre-determined time at room temperature.
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Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to each
well.

Allow the reaction to proceed for a specified time at room temperature.

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ detection
reagent according to the manufacturer's protocol.

Measure the luminescence signal using a plate reader.

Calculate the percent inhibition for each concentration of MSC-1186 relative to the DMSO
control.

Plot the percent inhibition against the logarithm of the MSC-1186 concentration and fit the
data to a four-parameter logistic equation to determine the IC50 value.

NanoBRET™ Target Engagement Intracellular Kinase
Assay

This protocol describes the measurement of MSC-1186 binding to SRPK isoforms in live cells.

Objective: To determine the cellular potency and target engagement of MSC-1186.

Materials:

HEK293T cells.

Expression vectors for SRPK-NanoLuc® fusion proteins.

Transfection reagent.

Opti-MEM® | Reduced Serum Medium.

NanoBRET™ Tracer.

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

MSC-1186 (serially diluted).
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White, 384-well assay plates.

Luminometer with BRET detection capabilities.

Procedure:

Seed HEK293T cells in 384-well plates.

Transfect the cells with the appropriate SRPK-NanoLuc® fusion vector and incubate for 24
hours.

Prepare serial dilutions of MSC-1186 in Opti-MEM®.

Add the diluted MSC-1186 or vehicle control to the cells.

Add the NanoBRET™ Tracer to the cells at a pre-determined optimal concentration.

Incubate the plate at 37°C in a CO2 incubator for 2 hours.

Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the
Extracellular NanoLuc® Inhibitor.

Add the detection reagent to the wells and read the filtered luminescence at 460nm (donor)
and >610nm (acceptor) on a BRET-capable luminometer.

Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

Normalize the data and plot the BRET ratio against the logarithm of the MSC-1186
concentration to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

This protocol details the measurement of the thermodynamic parameters of MSC-1186 binding

to an SRPK isoform.

Objective: To determine the dissociation constant (Kd), enthalpy (AH), and stoichiometry (n) of
MSC-1186 binding to SRPK2.

Materials:
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Purified recombinant SRPK2 protein.
MSC-1186.
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NacCl, 1 mM TCEP), dialyzed extensively.

Isothermal titration calorimeter.

Procedure:

Prepare a solution of SRPK2 in the ITC buffer at a known concentration (e.g., 10-20 uM) and
load it into the sample cell of the calorimeter.

Prepare a solution of MSC-1186 in the identical, dialyzed ITC buffer at a concentration 10-20
fold higher than the protein concentration and load it into the injection syringe.

Equilibrate the system to the desired temperature (e.g., 25°C).

Perform a series of injections of the MSC-1186 solution into the SRPK2 solution, recording
the heat change after each injection.

Integrate the raw ITC data to obtain the heat change per injection.
Plot the heat change against the molar ratio of MSC-1186 to SRPK2.

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to
determine the Kd, AH, and n.

Experimental Workflow Visualization

The discovery and development of a kinase inhibitor like MSC-1186 follows a structured

workflow, from initial screening to detailed characterization.
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Caption: Workflow for the Discovery and Development of MSC-1186.

Conclusion and Future Directions

MSC-1186 represents a significant contribution to the chemical biology toolbox for studying
SRPK-mediated cellular processes. Its high potency and selectivity make it an invaluable tool
for dissecting the role of alternative splicing in health and disease. Future research utilizing
MSC-1186 will likely focus on elucidating the specific downstream splicing events regulated by
SRPKSs in various cancer types, exploring its potential as a therapeutic lead, and investigating
its utility in combination with other targeted therapies. The detailed information provided in this
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guide is intended to empower researchers to effectively utilize MSC-1186 in their own
investigations, ultimately advancing our understanding of SRPK biology and its therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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